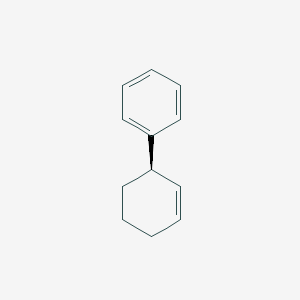

(3R)-3alpha-Phenyl-1-cyclohexene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3-Phenylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with a phenyl group. This compound is notable for its chiral center, which gives rise to its ®-enantiomer. The presence of the phenyl group imparts unique chemical properties, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylcyclohexene typically involves the cyclization of phenyl-substituted precursors under specific conditions. One common method is the catalytic hydrogenation of phenylcyclohexanone, followed by a dehydrogenation step to form the cyclohexene ring. The reaction conditions often include the use of palladium or platinum catalysts and hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of ®-3-Phenylcyclohexene may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality. The use of chiral catalysts or chiral resolution techniques can enhance the enantiomeric purity of the compound, which is crucial for applications requiring high stereochemical specificity.

Analyse Chemischer Reaktionen

Types of Reactions: ®-3-Phenylcyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenyl-substituted cyclohexanones or cyclohexanols, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, often using hydrogen gas and metal catalysts.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Phenylcyclohexanone, phenylcyclohexanol.

Reduction: Phenylcyclohexane.

Substitution: Halogenated, nitrated, or sulfonated derivatives of ®-3-Phenylcyclohexene.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(3R)-3alpha-Phenyl-1-cyclohexene, with the molecular formula C12H14, features a cyclohexene ring substituted with a phenyl group. The stereochemistry of the compound is crucial for its reactivity and biological activity. Its structure allows for various functionalization opportunities, making it versatile in synthetic chemistry.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that certain analogs can inhibit the growth of cancer cells by inducing apoptosis. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study:

A study published in a peer-reviewed journal tested several derivatives of this compound against breast cancer cell lines. The results indicated that specific modifications to the phenyl group enhanced anticancer activity, leading to a 50% reduction in cell viability at low micromolar concentrations.

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound derivatives. Compounds in this category have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Study:

In vitro studies demonstrated that certain derivatives could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting their potential as therapeutic agents for diseases like Alzheimer's and Parkinson's.

Polymer Synthesis

This compound serves as a precursor in the synthesis of various polymers. Its unique structure allows it to be incorporated into polymer chains, enhancing properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Property Enhanced |

|---|---|---|

| Polystyrene | This compound | Increased thermal stability |

| Polycarbonate | This compound | Improved impact resistance |

Chemical Intermediate

As an intermediate, this compound is utilized in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in creating more complex molecules used in pharmaceuticals and agrochemicals.

Case Study:

In synthetic pathways for producing novel benzamide derivatives, this compound has been employed as a key intermediate. The reactions typically involve palladium-catalyzed cross-coupling techniques that yield high-purity products suitable for further biological testing.

Wirkmechanismus

The mechanism of action of ®-3-Phenylcyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexene ring can undergo conformational changes that influence its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

(S)-3-Phenylcyclohexene: The enantiomer of ®-3-Phenylcyclohexene, differing in its stereochemistry.

Phenylcyclohexane: Lacks the double bond present in the cyclohexene ring.

Cyclohexylbenzene: Similar structure but with a saturated cyclohexane ring.

Uniqueness: ®-3-Phenylcyclohexene is unique due to its chiral center and the presence of both a phenyl group and a cyclohexene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for stereoselective synthesis and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

17540-19-1 |

|---|---|

Molekularformel |

C12H14 |

Molekulargewicht |

158.24 g/mol |

IUPAC-Name |

[(1R)-cyclohex-2-en-1-yl]benzene |

InChI |

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m0/s1 |

InChI-Schlüssel |

MUSXBUOOSTWNCY-LBPRGKRZSA-N |

SMILES |

C1CC=CC(C1)C2=CC=CC=C2 |

Isomerische SMILES |

C1CC=C[C@@H](C1)C2=CC=CC=C2 |

Kanonische SMILES |

C1CC=CC(C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.